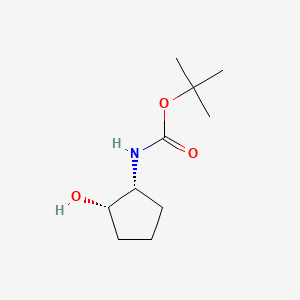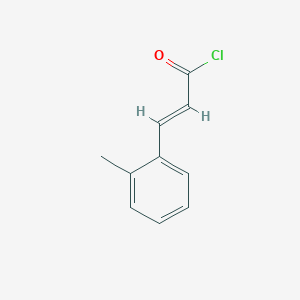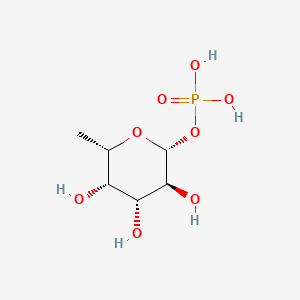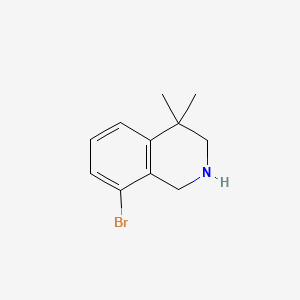
4-(1-hydroxyheptyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-hydroxyheptyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached directly to an aromatic hydrocarbon group. This compound specifically has a heptyl chain (seven carbon atoms) attached to the fourth position of the phenol ring, with a hydroxyl group at the first position of the heptyl chain. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hydroxyheptyl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: This involves the substitution of a leaving group on an aromatic ring with a nucleophile. For example, starting with a halogenated phenol, the halogen can be replaced by a heptyl group through nucleophilic substitution.
Grignard Reaction: This method involves the reaction of phenol with a Grignard reagent (heptyl magnesium bromide) to form the desired product.
Friedel-Crafts Alkylation: This involves the alkylation of phenol using heptyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-hydroxyheptyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base are commonly used.
Major Products Formed
Oxidation: Formation of heptanone or heptanal.
Reduction: Formation of heptanol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
4-(1-hydroxyheptyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-hydroxyheptyl)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
Comparaison Avec Des Composés Similaires
4-(1-hydroxyheptyl)phenol can be compared with other similar compounds such as:
4-hexylresorcinol: Another phenolic compound with a hexyl chain, known for its antiseptic properties.
4-octylphenol: Similar structure with an octyl chain, used in the production of surfactants and resins.
4-nonylphenol: Known for its use in industrial applications, particularly in the production of detergents and emulsifiers.
The uniqueness of this compound lies in its specific heptyl chain length, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
106379-86-6 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.2967 |
Synonymes |
4-(1-hydroxyheptyl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)


